![molecular formula C19H24N4O2 B2576781 N-(1-(5-cyclopropyl-1H-pyrazol-3-yl)piperidin-4-yl)-2-phenoxyacetamide CAS No. 1902898-96-7](/img/structure/B2576781.png)
N-(1-(5-cyclopropyl-1H-pyrazol-3-yl)piperidin-4-yl)-2-phenoxyacetamide
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Description
N-(1-(5-cyclopropyl-1H-pyrazol-3-yl)piperidin-4-yl)-2-phenoxyacetamide, also known as CPP-115, is a compound that has been gaining attention in the scientific community due to its potential as a treatment for a variety of neurological disorders.
Scientific Research Applications
Scientific Research Applications
Synthesis and Characterization of Novel Derivatives
Research by Khalil et al. (2017) on the utility of chloroacetonitrile for constructing novel pyrazole and thiazole derivatives demonstrates the versatility of pyrazole-based compounds in synthesizing new chemical entities with potential biological activities (Khalil et al., 2017). Similarly, research on the synthesis of bis(pyrazol-5-ols), pyridones, and benzo-[f]-thiochromene-2-carbonitrile derivatives by Arafat et al. (2022) highlights the potential for creating diverse chemical scaffolds for further biological evaluation (Arafat et al., 2022).
Antitumor and Biological Activities
The synthesis and antitumor activity evaluation of novel thiophene, pyrimidine, coumarin, pyrazole, and pyridine derivatives by Albratty et al. (2017) point to the significant potential of pyrazole-related compounds in developing new therapeutic agents with antitumor properties (Albratty et al., 2017). This is further supported by the work of Hamama et al. (2013), who explored the synthesis, antioxidant, and antitumor evaluation of certain N-substituted-2-amino-1,3,4-thiadiazoles, demonstrating the potential for designing molecules with specific biological activities (Hamama et al., 2013).
Antiviral and Cytotoxic Agents
The development of compounds with antiviral and cytotoxic properties, as seen in the research by El-Subbagh et al. (2000), indicates the applicability of pyrazole derivatives in addressing viral infections and cancer through selective targeting mechanisms (El-Subbagh et al., 2000).
properties
IUPAC Name |
N-[1-(5-cyclopropyl-1H-pyrazol-3-yl)piperidin-4-yl]-2-phenoxyacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24N4O2/c24-19(13-25-16-4-2-1-3-5-16)20-15-8-10-23(11-9-15)18-12-17(21-22-18)14-6-7-14/h1-5,12,14-15H,6-11,13H2,(H,20,24)(H,21,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CIDYCKJWOVORKJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=CC(=NN2)N3CCC(CC3)NC(=O)COC4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-[1-(5-cyclopropyl-1H-pyrazol-3-yl)piperidin-4-yl]-2-phenoxyacetamide |
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